1,4-Dibromo-2-ethoxy-benzene
Overview
Description
1,4-Dibromo-2-ethoxy-benzene: is an organic compound with the molecular formula C8H8Br2O . It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 4 positions, and an ethoxy group is substituted at the 2 position. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dibromo-2-ethoxy-benzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma complex intermediate, followed by the substitution of hydrogen atoms with bromine atoms. The reaction typically uses bromine (Br2) as the brominating agent and a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of this compound involves similar electrophilic aromatic substitution reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve continuous flow reactors and advanced purification techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: 1,4-Dibromo-2-ethoxy-benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding ethoxybenzene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
- Substitution reactions yield various substituted benzene derivatives.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions yield ethoxybenzene .
Scientific Research Applications
1,4-Dibromo-2-ethoxy-benzene is used in several scientific research applications:
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Medicine: It is explored for its potential therapeutic properties and as a precursor in drug development.
Mechanism of Action
The mechanism of action of 1,4-dibromo-2-ethoxy-benzene involves its participation in electrophilic aromatic substitution reactions. The bromine atoms act as electron-withdrawing groups, making the aromatic ring more susceptible to electrophilic attack. The formation of a sigma complex intermediate is a key step in these reactions, followed by the substitution of hydrogen atoms with electrophiles .
Comparison with Similar Compounds
1,4-Dibromobenzene: Similar structure but lacks the ethoxy group.
1,2-Dibromo-4-ethoxybenzene: Similar structure but with bromine atoms at different positions.
1,4-Dibromo-2,5-dimethoxybenzene: Similar structure but with methoxy groups instead of an ethoxy group.
Uniqueness: 1,4-Dibromo-2-ethoxy-benzene is unique due to the presence of both bromine atoms and an ethoxy group, which imparts distinct chemical properties and reactivity. The ethoxy group increases the compound’s solubility in organic solvents and influences its reactivity in substitution and oxidation reactions .
Properties
IUPAC Name |
1,4-dibromo-2-ethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2O/c1-2-11-8-5-6(9)3-4-7(8)10/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYFWORNQQUPTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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